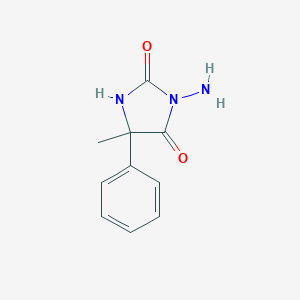

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Beschreibung

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione (CAS: 71202-91-0) is an imidazolidine-2,4-dione derivative with a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . The compound features a five-membered imidazolidine ring substituted with an amino group at position 3, and methyl and phenyl groups at position 3. Key physicochemical properties include a polar surface area (PSA) of 78.92 Ų and a logP value of 0.605, indicating moderate hydrophobicity . Storage recommendations specify sealing the compound in a dry environment at 2–8°C to maintain stability .

Eigenschaften

IUPAC Name |

3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(7-5-3-2-4-6-7)8(14)13(11)9(15)12-10/h2-6H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDNZQYPWTLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405547 | |

| Record name | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71202-91-0 | |

| Record name | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Urea Derivatives in Phosphoric Acid

A prominent method involves the cyclization of 1-(1-cyanoethyl-1-phenyl)-3-phenylureas in anhydrous phosphoric acid. This two-step process initially forms phosphate intermediates of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazoles, which undergo hydrolysis to yield 5-methyl-3,5-diphenylimidazolidin-2,4-dione derivatives. For the target compound, introducing an amino group at position 3 likely requires substituting the phenyl group at position 3 with an amine via nucleophilic displacement or reductive amination. Reaction conditions include:

Purification is achieved through solvent mixtures (e.g., ethyl acetate–n-hexane–methanol), followed by chromatographic techniques for higher purity.

Amino Acid-Based Synthesis

Reacting C-arylglycines with phenyl isocyanate or isothiocyanate provides a direct route to imidazolidine-2,4-diones. For example, C-4-methylphenylglycine reacts with phenyl isocyanate in ethanol under reflux, followed by acid hydrolysis to form 3-phenyl-5-(4-methylphenyl)imidazolidin-2,4-dione. Adapting this method for 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione would involve using a pre-aminated glycine derivative or introducing the amino group post-cyclization. Key parameters include:

Industrial Production Strategies

Continuous Flow Reactor Systems

While specific industrial data for this compound is limited, analogous imidazolidine syntheses employ continuous flow reactors to enhance scalability and purity. These systems optimize:

-

Residence Time : 10–30 minutes

-

Temperature Control : ±2°C precision

-

Throughput : 1–5 kg/hour

Purification transitions from recrystallization to distillation or preparative HPLC for large-scale batches.

Alternative Synthetic Routes

Alkaline Hydrolysis of Imidazolidine Precursors

Base-catalyzed hydrolysis of 5-methyl-3,5-diphenylimidazolidin-2,4-diones in sodium hydroxide (0.1–1.0 M) at 25°C facilitates the introduction of amino groups via intermediate decomposition. Kinetic studies reveal that electron-withdrawing substituents on the phenyl ring accelerate hydrolysis rates.

Spirohydantoin Derivatization

Recent work demonstrates the use of 3-aminospirohydantoins as precursors. Condensation with indomethacin derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) introduces the methyl and phenyl groups, though detailed protocols remain proprietary.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Recent Advances and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of corresponding imidazolidinediones.

Reduction: Formation of imidazolidines.

Substitution: Formation of N-substituted imidazolidines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is , characterized by an imidazolidine ring that features both amino and carbonyl functionalities. The presence of phenyl and methyl groups enhances its lipophilicity and reactivity, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound can interact with tankyrases (TNKS), which are implicated in tumor progression. Specifically, studies have shown that certain derivatives exhibit inhibitory effects on TNKS2, a target in oncology due to its role in the Wnt/β-catenin signaling pathway .

- Antimicrobial Properties : this compound has been evaluated for its antibacterial activity against pathogens such as Escherichia coli, indicating potential use in developing new antibiotics .

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing various biologically active compounds. It has been utilized to create new amides with potential anti-inflammatory properties through reactions with indomethacin derivatives .

- Synthesis of Novel Ligands : The compound has been explored as a precursor for synthesizing novel serotonin 5-HT2A receptor antagonists, demonstrating its utility in pharmacological research aimed at developing antiplatelet agents .

Biological Studies

- Interactions with Biological Macromolecules : Studies have shown that this compound can bind to specific enzymes and receptors, modulating their activity. This interaction is essential for understanding its pharmacological profile and therapeutic potential .

- Neuropharmacology : Preliminary research suggests that derivatives may exhibit anticonvulsant properties by interacting with neurotransmitter receptors associated with seizure activity .

Case Studies

- Inhibition of TNKS2 :

- Antimicrobial Efficacy :

- Synthesis of Amides :

Wirkmechanismus

The mechanism of action of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues within the Imidazolidine-2,4-dione Family

Several 3,5-disubstituted imidazolidine-2,4-dione derivatives have been synthesized via Strecker synthesis using amino acids and arylaldehydes . For example:

- IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) : Features a bulkier 4-isopropylphenyl group and has been studied for acute cardiovascular effects in rats.

Key Differences :

- The target compound’s 3-amino substituent distinguishes it from IM-3 and IM-7, which have phenyl groups at position 3. The amino group may enhance hydrogen-bonding capacity, influencing solubility or receptor interactions.

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones, which replace the imidazolidine ring’s nitrogen with sulfur, exhibit distinct electronic and pharmacological profiles:

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (): Features a diisopropylaminoethyl group and a methoxybenzylidene substituent. Its synthesis employs a cost-effective two-stage protocol using alkylaminoalkyl halides.

- Coumarinyl-thiazolidine-2,4-diones (): Derivatives like (Z)-5-(4-methoxybenzylidene)-3-coumarinylmethyl-thiazolidine-2,4-dione are characterized by extended conjugation, influencing UV-Vis absorption and antimicrobial activity.

Key Differences :

- Electronic Properties : The sulfur atom in thiazolidine derivatives increases ring polarity compared to imidazolidine-2,4-diones.

- Bioactivity : Thiazolidine-2,4-diones are often explored for antidiabetic and antimicrobial applications, whereas imidazolidine-2,4-diones show CNS and cardiovascular effects .

Pyran-2,4-dione Derivatives

Pyran-2,4-diones, such as bis-(β-enamino-pyran-2,4-dione) (), feature a six-membered oxygen-containing ring. These compounds exhibit:

- Higher Dipole Moments : Compound 2a (bis-pyran-dione) has a dipole moment of 6.12 Debye , compared to imidazolidine-2,4-diones (~2–3 Debye), influencing crystal packing and solubility .

- Intermolecular Interactions : Dominant H···H and O···H contacts stabilize their crystal structures, whereas imidazolidine-2,4-diones may prioritize N–H···O hydrogen bonds .

Physicochemical and Pharmacological Comparison

Biologische Aktivität

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound with the molecular formula C10H11N3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data from various studies.

The compound is synthesized through the reaction of phenylhydrazine with methyl isocyanate in organic solvents like ethanol or methanol. The product undergoes purification via recrystallization. In industrial applications, continuous flow reactors are employed for better control over reaction conditions and enhanced yield quality .

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction and catalysis. Additionally, it can modulate receptor activity as an agonist or antagonist, influencing various cellular signaling pathways .

Biological Activities

The compound has been investigated for several biological properties:

1. Anticancer Activity

Recent studies have identified tankyrases (TNKS), particularly TNKS2, as a target for cancer therapy due to their role in tumor progression. Derivatives of this compound have shown inhibitory effects on TNKS2, suggesting potential use in oncology .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it demonstrated significant antibacterial effects against Escherichia coli, while showing limited activity against Staphylococcus aureus and Candida albicans .

3. Neurological Implications

The compound is being explored for its potential therapeutic effects in treating neurological disorders. Its ability to interact with serotonin receptors suggests a role in modulating mood and cognitive functions .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | TNKS2 | Inhibition of tumor progression | |

| Antimicrobial | Escherichia coli | Bactericidal activity | |

| Neurological | Serotonin receptors | Modulation of mood |

Case Studies

- Inhibition of TNKS2 : A study utilized molecular dynamics simulations to assess the binding affinity of 3-Amino derivatives to TNKS2. The results indicated that these compounds could effectively inhibit this target, offering insights into their potential as novel anticancer agents .

- Antimicrobial Testing : In vitro tests demonstrated that this compound showed significant antibacterial activity against E. coli, with an IC50 value indicating effective concentration levels for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound can be synthesized via Knoevenagel condensation , where a thiazolidine-2,4-dione precursor reacts with a substituted aldehyde under basic conditions (e.g., sodium acetate in acetic acid/DMF) . For imidazolidine-dione derivatives, microwave-assisted synthesis offers faster reaction times (2–4 hours) and higher yields (70–85%) compared to conventional reflux methods . Key variables include solvent polarity (DMF enhances reactivity), temperature (70–100°C), and catalyst choice (nano-Ag catalysts improve efficiency in related heterocycles) .

Q. How can the purity and structural integrity of this compound be validated?

Use X-ray crystallography to confirm the crystalline structure and stereochemistry, as demonstrated for analogous 5-arylidene-imidazolidine-2,4-diones . Complement this with NMR spectroscopy :

- ¹H NMR : Look for characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 1.5–2.0 ppm (methyl groups).

- ¹³C NMR : Peaks near δ 170–175 ppm confirm carbonyl groups.

Mass spectrometry (ESI-MS) should show a molecular ion peak matching the theoretical mass (C₁₀H₁₁N₃O₂: 205.08 g/mol).

Q. What solvent systems are optimal for dissolving this compound in pharmacological assays?

The compound exhibits moderate solubility in polar aprotic solvents like DMSO (up to 100 mM) and DMF. For aqueous compatibility, use ethanol/water mixtures (1:1 v/v) with sonication. Avoid chloroform due to poor solubility (<5 mg/mL) observed in related imidazolidine-diones .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against enzymatic targets?

Perform molecular docking studies (e.g., AutoDock Vina) to assess interactions with aldose reductase (PDB ID: 1US0) or acetylcholinesterase. Prioritize scaffolds with hydrogen-bonding motifs (e.g., NH groups of imidazolidine-dione to catalytic residues like Tyr48). Validate predictions via in vitro enzyme inhibition assays using UV-Vis spectroscopy to measure IC₅₀ values .

Q. What strategies resolve contradictions in spectral data between experimental and computational models?

Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use DFT calculations (e.g., B3LYP/6-31G**) to simulate spectra under experimental conditions. ForX-ray vs. in-silico structural mismatches , refine computational models by incorporating crystallographic torsion angles and van der Waals radii .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

Modify the 5-phenyl group with electron-withdrawing substituents (e.g., -F, -Cl) to improve metabolic stability. Replace the 3-amino group with acyl or sulfonamide moieties to enhance binding affinity, as seen in cytotoxic thiazolidine-dione hybrids . Test derivatives in cell viability assays (MTT protocol) against cancer lines (e.g., MCF-7) to correlate substituent effects with potency .

Q. What methodologies optimize reaction scalability while minimizing byproducts?

Adopt flow chemistry for continuous synthesis, reducing side reactions (e.g., dimerization) through controlled residence times. For workup, use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol) to achieve >95% purity. Monitor reaction progress via HPLC (C18 column, 220 nm detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.